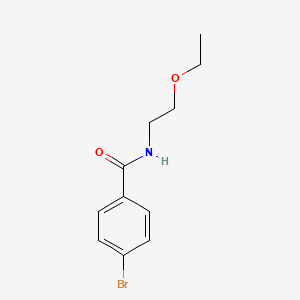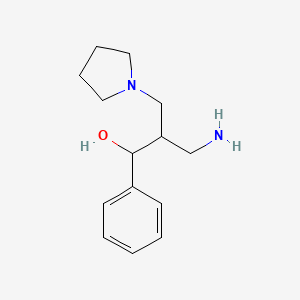
3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol” is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: C1CCN(C1)CC(CN)C(C2=CC=CC=C2)O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 234.34 . It is recommended to be stored at room temperature .Applications De Recherche Scientifique
Formation of Cu(II) Complexes
The compound is utilized in the synthesis of new unsymmetrical N-capped tripodal amines, which are then employed in condensation reactions with aldehydes and Cu(II) metal ions. This leads to the formation of various new mononuclear and dinuclear complexes, demonstrating its utility in the study of metal-ligand interactions and complex formation (Keypour et al., 2015).
Synthesis of Zn(II) Schiff Base Complex
A new Schiff base complex derived from the condensation of this compound with 2-hydroxy-3-methoxybenzaldehyde in the presence of Zn(II) metal ion has been reported. This showcases its role in the synthesis and characterization of new metal complexes (Rezaeivala, 2017).
Catalysis in Organic Chemistry
The compound is used in enantioselective reactions, such as the addition of diethylzinc to aldehydes, which is important for the synthesis of various chiral secondary alcohols. This highlights its role as a chiral ligand in asymmetric catalysis (Asami et al., 2015).
Antifungal Agent Synthesis
It has been used in the design and synthesis of compounds with antifungal activity. These derivatives have shown effectiveness against strains like Candida albicans, indicating its potential in the development of new antifungal agents (Guillon et al., 2009).
Coordination Chemistry with Zinc(II)
The compound is involved in the synthesis of unsymmetrical N-capped tripodal amines, which are then used to form new mononuclear complexes with zinc salts. This research is significant for understanding the coordination chemistry of zinc (Keypour et al., 2018).
Studies in Nucleic Acid Interactions
It has been synthesized for use in forming intercalating nucleic acids (INAs), which are crucial for studying the stability of DNA and RNA duplexes and DNA three-way junctions, thus contributing to the field of bioorganic chemistry (Filichev & Pedersen, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-10-13(11-16-8-4-5-9-16)14(17)12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWVWBHOYQMCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246995 |
Source


|
| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049606-38-3 |
Source


|
| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049606-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

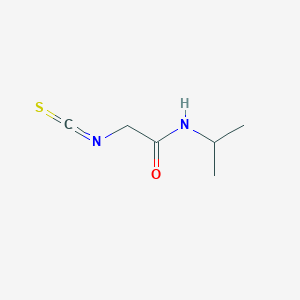
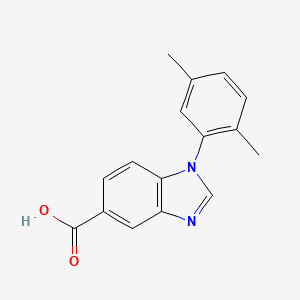



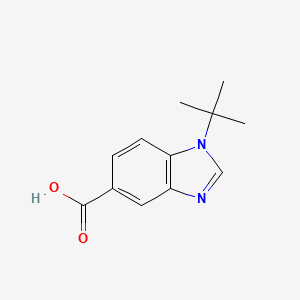
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)

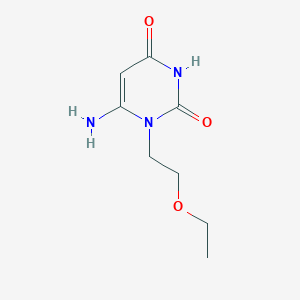
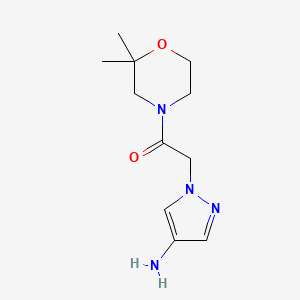
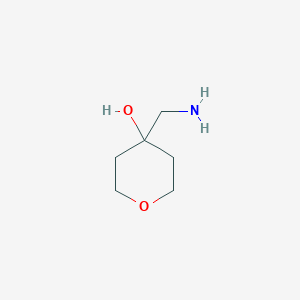
![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)
